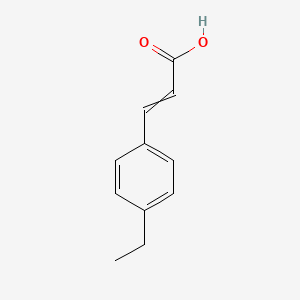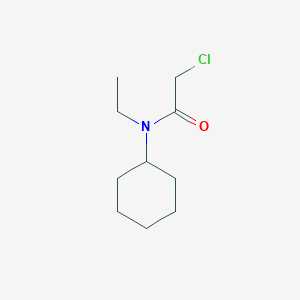
2-chloro-N-cyclohexyl-N-ethyl-acetamide
説明
2-chloro-N-cyclohexyl-N-ethyl-acetamide, also known as lidocaine, is a local anesthetic commonly used in medical procedures to numb a specific area of the body. Lidocaine is a synthetic compound that was first synthesized in 1943 by Löfgren and Lundqvist. It is a member of the amide class of local anesthetics and is widely used due to its fast onset of action, long duration of effect, and low toxicity.
科学的研究の応用
- Ecotoxicological Risk Assessment
- Field : Environmental Science
- Application : This compound is a type of amide herbicide, which are widely used in agriculture and can affect non-target organisms in the environment . A study aimed to develop valid and effective biotoxicity QSAR models of amide herbicides to different organisms .
- Method : Five QSAR models were developed for the biotoxicity prediction of amide herbicides toward five aquatic and terrestrial organisms, based on toxicity concentration and quantitative molecular descriptors .
- Results : The developed models complied with OECD principles for QSAR validation and presented excellent performances in predictive ability . Eleven electrical descriptors, four thermodynamic descriptors, and one steric descriptor were strongly associated with the biotoxicity of amide herbicides .
-
Synthesis of Derivatives
- Field : Organic Chemistry
- Application : This compound can be used as a starting material for the synthesis of various derivatives .
- Method : The specific methods of synthesis would depend on the desired derivative. Typically, this involves reactions with various reagents under controlled conditions .
- Results : The results would vary depending on the specific derivative being synthesized .
-
Pharmaceutical Research
- Field : Pharmaceutical Science
- Application : Similar compounds have been used in the development of new pharmaceuticals .
- Method : This typically involves testing the compound and its derivatives for biological activity against various targets .
- Results : The results would depend on the specific biological target and the activity of the compound .
-
Synthesis of Derivatives
- Field : Organic Chemistry
- Application : This compound can be used as a starting material for the synthesis of various derivatives .
- Method : The specific methods of synthesis would depend on the desired derivative. Typically, this involves reactions with various reagents under controlled conditions .
- Results : The results would vary depending on the specific derivative being synthesized .
-
Hydrogenation of Cyclohexyl Acetate
- Field : Chemical Engineering
- Application : The compound could potentially be used in the hydrogenation of cyclohexyl acetate to yield cyclohexanol and ethanol .
- Method : The process involves the use of a catalyst and controlled conditions to facilitate the hydrogenation .
- Results : The hydrogenation of cyclohexyl acetate not only provides a novel route to yield cyclohexanol and ethanol, but also rationally utilizes excess acetic acid .
-
E2 Elimination Reaction
特性
IUPAC Name |
2-chloro-N-cyclohexyl-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-2-12(10(13)8-11)9-6-4-3-5-7-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTKXXKVSDIVMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368439 | |
| Record name | 2-chloro-N-cyclohexyl-N-ethyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclohexyl-N-ethylacetamide | |
CAS RN |
2567-61-5 | |
| Record name | 2-chloro-N-cyclohexyl-N-ethyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

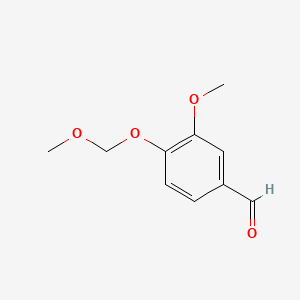
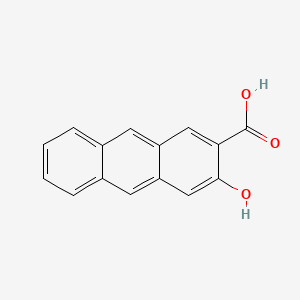
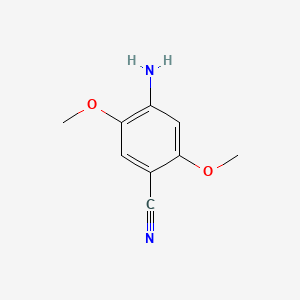
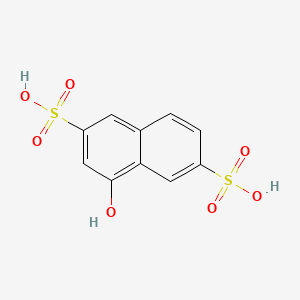
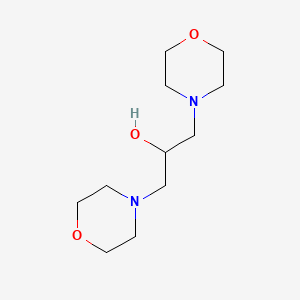
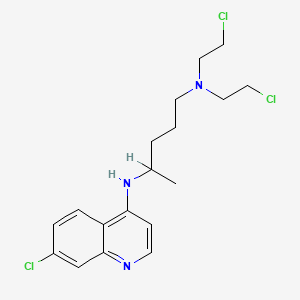
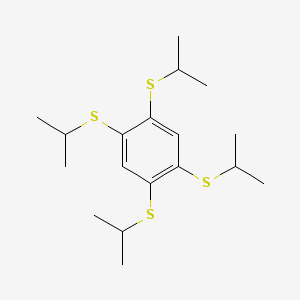
![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine](/img/structure/B1607426.png)
![2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile](/img/structure/B1607427.png)
![(R)-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid](/img/structure/B1607429.png)
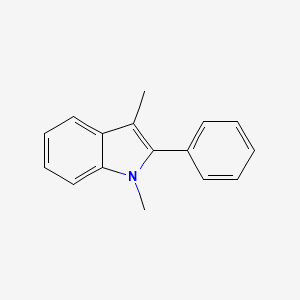
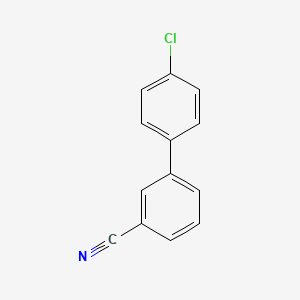
![1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine](/img/structure/B1607432.png)
